2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIIUYRGTMSSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-84-4 | |
| Record name | 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Condensation Routes
A common approach to synthesize the pyrrolidinyl-imidazole core is through cyclization reactions involving aminopyrrolidine derivatives and halocarbonyl compounds or α-bromo ketones. For example, condensation of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate at room temperature yields pyrrolo[1,2-a]imidazole hydrobromides, which are structurally related to the target compound.
Another method involves the reaction of iminopyrrolidines with α-phenacyl bromides in acetonitrile, followed by heating in acetic anhydride to form pyrroloimidazolium salts, which can be partially reduced to tetrahydro-pyrroloimidazoles. These intermediates can be further processed to obtain the desired pyrrolidinyl-imidazole framework.
Halogenation and Substitution
A key step in the synthesis involves halogenation of biphenyl-4,4'-diyldiethanone with N-bromosuccinimide (NBS) in alcoholic solvents (methanol, ethanol, etc.) to produce 1,1'-biphenyl-4,4'-diylbis(2-bromoethanone), an important intermediate. The halogenation is typically performed at 50–55°C with multiple portion-wise additions of NBS to control the reaction.
Condensation with Protected Pyrrolidine Derivatives
The bromoethanone intermediate is condensed with protected pyrrolidine derivatives such as l-(tert-butoxycarbonyl)-L-proline in the presence of an inorganic base and toluene, forming a protected intermediate that is subsequently treated with ammonium acetate to facilitate ring closure and formation of the imidazole ring.
Acid Treatment and Salt Formation
The reaction mixture is then treated with concentrated hydrochloric acid at 60–65°C over several hours to promote deprotection and conversion to the dihydrochloride salt form of 2-(pyrrolidin-2-yl)-1H-imidazole. After cooling, the mixture is washed, filtered, and purified by treatment with activated carbon and aqueous ammonia to precipitate the pure dihydrochloride salt.
Drying and Isolation
The solid product is dried under vacuum at controlled temperatures (25°C initially, then 45–50°C) to obtain the final pure compound with high yield (reported up to 97.2%).
| Step | Reaction/Process | Conditions/Notes | Outcome/Yield |
|---|---|---|---|
| 1 | Halogenation of biphenyl-4,4'-diyldiethanone with NBS | Alcoholic solvent (methanol), 50–55°C, multiple NBS additions | 1,1'-biphenyl-4,4'-diylbis(2-bromoethanone) intermediate |
| 2 | Condensation with l-(tert-butoxycarbonyl)-L-proline | Toluene, inorganic base, followed by ammonium acetate at 90–95°C for 18 h | Protected pyrrolidine-imidazole intermediate |
| 3 | Acid treatment with concentrated HCl | 60–65°C, 2.5 h addition, 3–4 h stirring | Deprotected dihydrochloride salt formation |
| 4 | Purification and isolation | Cooling, activated carbon treatment, filtration, aqueous ammonia addition | Solid dihydrochloride salt, 97.2% yield |
| 5 | Drying | Vacuum drying at 25°C (2–3 h), then 45–50°C (15–20 h) | Pure 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride |
- The use of alcoholic solvents such as methanol or ethanol during halogenation improves reaction control and yield.
- Portion-wise addition of N-bromosuccinimide avoids overbromination and side reactions.
- The temperature control during acid treatment is critical to ensure complete deprotection without decomposition.
- Activated carbon treatment effectively removes colored impurities, enhancing product purity.
- Vacuum drying at controlled temperatures prevents degradation and ensures stable solid form.
- Alternative cyclization methods involve the use of POBr3 or POCl3 for intramolecular cyclization of precursor acetamides to form halogen-substituted pyrroloimidazoles, which can be further modified.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in some pyrroloimidazole preparations.
- Cross-coupling reactions (e.g., Suzuki or Stille) can be employed to introduce substituents on the imidazole ring if functionalization is desired.
The preparation of this compound is well-established through multi-step synthetic routes involving halogenation, condensation with protected pyrrolidine derivatives, acid treatment, and purification. Careful control of reaction conditions, solvent choice, and purification steps results in high yields and purity of the dihydrochloride salt. Advances in synthetic methodology, including microwave-assisted reactions and alternative cyclization strategies, offer potential for further optimization.
This comprehensive analysis integrates data from patent literature and peer-reviewed reviews to provide an authoritative overview of the preparation methods for this important heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Drug Development : Its structural features suggest potential as a pharmacophore, which can interact with various biological targets such as enzymes and receptors. Compounds with imidazole rings are often explored for their therapeutic properties, including antimicrobial and anticancer activities .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit moderate antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
-
Biological Studies :
- Enzyme Inhibition : Research suggests that similar compounds can inhibit specific enzymes, such as heme oxygenase, indicating potential therapeutic applications in diseases where enzyme modulation is beneficial .
- Cell Culture Applications : The compound has been investigated for use as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities .
- Neuropharmacology :
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study published in a peer-reviewed journal demonstrated that derivatives of 2-(pyrrolidin-2-yl)-1H-imidazole exhibited significant antibacterial activity against various strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
-
Enzymatic Inhibition :
- Research focusing on enzyme inhibition revealed that certain structural analogs could effectively inhibit heme oxygenase activity, suggesting therapeutic implications in conditions like neurodegeneration where oxidative stress plays a role .
- Neuropharmacological Effects :
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Imidazole Core
Key Observations :
- Trifluoromethyl groups (e.g., in C₈H₁₂Cl₂F₃N₃) increase molecular weight and lipophilicity, which may enhance bioavailability but reduce aqueous solubility .
- Aromatic substituents (e.g., fluorophenyl, methoxyphenyl) modulate electronic properties and binding affinity. Fluorine’s electronegativity improves metabolic stability, while methoxy groups enhance solubility via hydrogen bonding .
Variations in Nitrogen-Containing Rings
Key Observations :
- Pyrrolidine (5-membered) offers rigidity, beneficial for selective target engagement.
- Piperidine (6-membered) and diazepane (7-membered) introduce flexibility, enabling adaptation to varied binding sites .
Pharmacological Activity of Analogous Compounds
- Imidazoline Derivatives (): Exhibit antihypertensive and anti-inflammatory activities, attributed to interactions with adrenergic receptors and ion channels .
Biological Activity
2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to an imidazole core, which contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability. The molecular formula is with a molecular weight of approximately 229.12 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter systems, particularly involving histamine and serotonin receptors. This suggests applications in treating neurological disorders.
- Enzyme Inhibition : Similar compounds have been reported to inhibit proteolytic activities, indicating that this compound may also exhibit enzyme inhibitory properties .
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
- Antifungal Activity : The compound also shows antifungal properties, with effective inhibition against Candida albicans and Fusarium oxysporum at varying concentrations .
Anticancer Potential
Studies have suggested that imidazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The specific mechanisms remain under investigation but may involve modulation of cell signaling pathways related to cancer progression.
Case Studies and Research Findings
- Neurotransmitter Interaction : A study highlighted the interaction of similar compounds with serotonin transporters and histamine receptors, suggesting therapeutic potential in neurological conditions such as depression and anxiety disorders.
- Inhibition Studies : Research involving molecular docking has indicated that the compound can bind effectively to specific enzyme active sites, providing insights into its potential as an enzyme inhibitor .
- Comparative Analysis : In comparison with other pyrrolidine derivatives, this compound exhibited unique binding affinities and biological activities, making it a candidate for further drug development research .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, and what are their critical reaction parameters?
- Methodological Answer : Synthesis typically involves cyclization reactions, such as nickel-catalyzed additions to nitriles, followed by proto-demetallation and dehydrative cyclization . Key parameters include:
- Catalysts : Nickel-based catalysts for selective cyclization.
- Reagents : Hydrazine derivatives or amido-nitriles as precursors.
- Conditions : Mild temperatures (20–60°C), controlled pH (6–8), and inert atmospheres to prevent oxidation .
Table 1 : Representative Synthetic Routes
| Method | Key Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Nickel-catalyzed cyclization | NiCl₂, hydrazine | 75–85 | |
| Substitution reactions | K₂CO₃, alkyl halides | 60–70 |
Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirm functional groups (N-H stretches at ~3200 cm⁻¹, C=N at ~1650 cm⁻¹) .
- ESI-MS : Verify molecular weight (e.g., [M+H⁺] peak at m/z 199.08) .
- Thermal Analysis (TGA/DTA) : Assess decomposition patterns (e.g., onset at 200°C) .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous media?
- Methodological Answer :
- Solubility : The salt form enhances water solubility due to ionic interactions; solubility can be quantified via saturation experiments in buffers (pH 4–7) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yield and scalability for this compound?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and reaction time . For example:
- Factorial Design : Test 2³ factors (catalyst, temperature, pH) to identify interactions.
- Response Surface Methodology (RSM) : Optimize yield using central composite designs .
Example : A 15-run DoE reduced optimization time by 40% while achieving >90% yield .
Q. How can researchers resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control variables (pH, solvent) .
- Dose-Response Curves : Validate activity thresholds using logistic regression models .
Q. What computational tools predict reaction pathways and intermediates for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state analysis .
- Reaction Path Search : Implement ICReDD’s hybrid computational-experimental workflow to narrow optimal conditions (e.g., identifying low-energy intermediates) .
Example : ICReDD reduced reaction development time by 50% via feedback loops between simulations and lab data .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : Low symmetry and hygroscopicity require slow evaporation in aprotic solvents (e.g., acetonitrile) .
- X-ray Diffraction : Use synchrotron radiation for high-resolution data collection (≤1.0 Å resolution) to resolve hydrogen bonding networks .
Q. How do pH and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- pH Stability : Perform kinetic studies in buffers (pH 2–10) with LC-MS monitoring. Degradation peaks at pH <3 suggest acid-catalyzed hydrolysis .
- Thermal Stability : Use TGA to determine decomposition thresholds (e.g., 5% weight loss at 150°C) .
Recommendation : Store at 4°C in airtight, desiccated containers to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
